N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide
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Overview
Description
“N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide” is a complex organic compound that features a benzo[d]oxazole ring, a piperidine ring, and a methanesulfonamide group. Compounds with such structures are often studied for their potential pharmacological properties, including their roles as receptor modulators or enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]oxazole ring: This can be achieved through the cyclization of appropriate ortho-aminophenol derivatives.
Piperidine ring introduction: The piperidine ring can be introduced via nucleophilic substitution reactions.
Methanesulfonamide group attachment: This step often involves the reaction of a sulfonyl chloride with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d]oxazole ring.
Reduction: Reduction reactions could target the nitro groups if present in precursor molecules.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, sulfonyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.
Medicine
In medicine, compounds with similar structures are often explored for their therapeutic potential, including as anti-inflammatory, anti-cancer, or neuroactive agents.
Industry
Industrially, such compounds could be used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include receptors, enzymes, or ion channels, and pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide
- N-((1-(benzo[d]imidazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide
Uniqueness
The uniqueness of “N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-1-(m-tolyl)methanesulfonamide” might lie in its specific ring structure and functional groups, which could confer unique binding properties or biological activities compared to similar compounds.
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-1-(3-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-16-5-4-6-18(13-16)15-28(25,26)22-14-17-9-11-24(12-10-17)21-23-19-7-2-3-8-20(19)27-21/h2-8,13,17,22H,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFITUGUSRJEIMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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